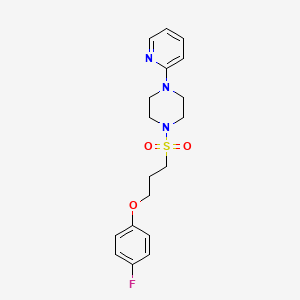
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine (CAS Number: 946214-81-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 379.45 g/mol
- IUPAC Name : 1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a piperazine ring, which is known for its role in modulating receptor activity and enzyme inhibition.
Key Mechanisms :
- Enzyme Inhibition : The sulfonyl group may enhance binding to target enzymes, potentially leading to inhibition of specific enzymatic pathways.
- Receptor Binding : The fluorophenoxy and pyridine groups can influence the compound's affinity for various receptors, including those involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the compound may possess similar antimicrobial effects, although specific data on this compound is limited.
Cytotoxic Effects
Research on related piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities exhibited IC50 values ranging from 27 µM to over 100 µM in different cancer models, suggesting that this compound could also demonstrate cytotoxicity depending on its concentration and specific cellular context.
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated a series of piperazine derivatives for their antiproliferative activity against HeLa (cervical cancer) cells. The results indicated that certain modifications on the piperazine ring significantly enhanced cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents based on this compound's structure. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to this compound. The results demonstrated effective inhibition of biofilm formation in bacterial cultures, highlighting the potential for this class of compounds in treating biofilm-associated infections.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds compared to this compound:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | S. aureus |
| Compound B | Cytotoxic | 27 | HeLa cells |
| Compound C | Biofilm Inhibition | 10 | P. aeruginosa |
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOAELWZNWCQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














